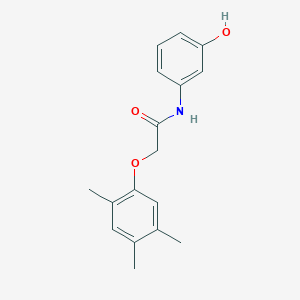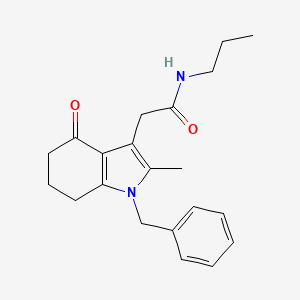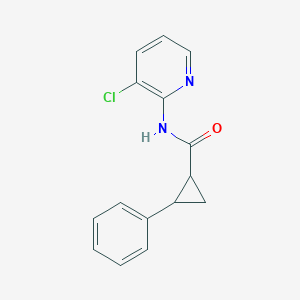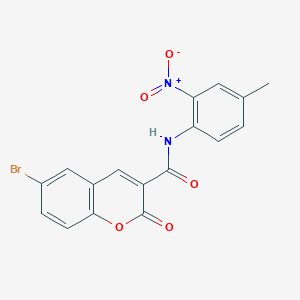
3-ethyl-2-propylquinolin-4-amine;5-hydroxypyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-2-propylquinolin-4-amine and 5-hydroxypyridine-3-carboxylic acid are two distinct compounds with unique chemical structures and properties The former is a quinoline derivative, while the latter is a hydroxypyridine derivative
准备方法
Synthetic Routes and Reaction Conditions
-
3-ethyl-2-propylquinolin-4-amine
Starting Materials: The synthesis typically begins with quinoline or its derivatives.
Reaction Steps: The process involves alkylation reactions to introduce the ethyl and propyl groups at the 3 and 2 positions, respectively. This is followed by amination at the 4 position.
Conditions: Common reagents include alkyl halides for alkylation and ammonia or amines for the amination step. The reactions are usually carried out under reflux conditions with appropriate solvents like ethanol or toluene.
-
5-hydroxypyridine-3-carboxylic acid
Starting Materials: The synthesis often starts with pyridine or its derivatives.
Reaction Steps: The process involves hydroxylation at the 5 position and carboxylation at the 3 position.
Conditions: Reagents such as hydrogen peroxide for hydroxylation and carbon dioxide for carboxylation are commonly used. The reactions are typically performed under controlled temperature and pressure conditions.
Industrial Production Methods
3-ethyl-2-propylquinolin-4-amine: Industrial production may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts like palladium on carbon (Pd/C) can be used to enhance reaction rates.
5-hydroxypyridine-3-carboxylic acid: Large-scale production often employs batch reactors with automated control systems to maintain optimal reaction conditions. Catalysts such as copper salts may be used to facilitate the reactions.
化学反应分析
Types of Reactions
-
3-ethyl-2-propylquinolin-4-amine
Oxidation: Can undergo oxidation to form quinoline N-oxides.
Reduction: Reduction can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
-
5-hydroxypyridine-3-carboxylic acid
Oxidation: Can be oxidized to form pyridine N-oxides.
Reduction: Reduction can yield dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkyl halides.
Major Products
3-ethyl-2-propylquinolin-4-amine: Quinoline N-oxides, tetrahydroquinoline derivatives.
5-hydroxypyridine-3-carboxylic acid: Pyridine N-oxides, dihydropyridine derivatives.
科学研究应用
Chemistry
3-ethyl-2-propylquinolin-4-amine: Used as a building block in the synthesis of more complex quinoline derivatives.
5-hydroxypyridine-3-carboxylic acid: Utilized in the synthesis of various heterocyclic compounds.
Biology
3-ethyl-2-propylquinolin-4-amine: Studied for its potential antimicrobial and antiviral properties.
5-hydroxypyridine-3-carboxylic acid: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine
3-ethyl-2-propylquinolin-4-amine: Explored for its potential use in the treatment of infectious diseases.
5-hydroxypyridine-3-carboxylic acid: Examined for its potential in treating metabolic disorders.
Industry
3-ethyl-2-propylquinolin-4-amine: Used in the production of dyes and pigments.
5-hydroxypyridine-3-carboxylic acid: Employed in the manufacture of pharmaceuticals and agrochemicals.
作用机制
3-ethyl-2-propylquinolin-4-amine
Molecular Targets: Binds to bacterial DNA gyrase, inhibiting DNA replication.
Pathways Involved: Disrupts bacterial cell division and proliferation.
5-hydroxypyridine-3-carboxylic acid
Molecular Targets: Inhibits specific enzymes involved in metabolic pathways.
Pathways Involved: Modulates metabolic processes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3-ethyl-2-propylquinolin-4-amine: Similar compounds include other quinoline derivatives like chloroquine and quinine.
5-hydroxypyridine-3-carboxylic acid: Similar compounds include other hydroxypyridine derivatives like 2-hydroxypyridine-3-carboxylic acid and 4-hydroxypyridine-3-carboxylic acid.
Uniqueness
3-ethyl-2-propylquinolin-4-amine: Unique due to its specific alkylation pattern, which may confer distinct biological activities.
5-hydroxypyridine-3-carboxylic acid: Unique due to its specific hydroxylation and carboxylation positions, which may influence its enzyme inhibition properties.
属性
IUPAC Name |
3-ethyl-2-propylquinolin-4-amine;5-hydroxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.C6H5NO3/c1-3-7-12-10(4-2)14(15)11-8-5-6-9-13(11)16-12;8-5-1-4(6(9)10)2-7-3-5/h5-6,8-9H,3-4,7H2,1-2H3,(H2,15,16);1-3,8H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWLYGYUUXCTCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1CC)N.C1=C(C=NC=C1O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-carboxyphenyl)sulfamoyl]-2-(3-carboxypropylamino)benzoic acid](/img/structure/B4972464.png)



![3-bromo-N-[(Z)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4972502.png)
![2-chloro-N-[(2-fluorophenyl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide](/img/structure/B4972506.png)

![DIMETHYL 2-[7-METHOXY-2,2-DIMETHYL-1-(3-METHYLBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B4972513.png)
![1,3-dimethyl-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4972514.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B4972532.png)
![2-amino-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4972537.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4972546.png)
![2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide](/img/structure/B4972557.png)
